3-(4-fluorobenzyl)-6-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(4-FLUOROBENZYL)-6-(3-ISOBUTYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
The synthesis of 3-(4-FLUOROBENZYL)-6-(3-ISOBUTYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazides with thiocarbonyl compounds under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorobenzyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(4-FLUOROBENZYL)-6-(3-ISOBUTYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agriculture: The compound is explored for its fungicidal and herbicidal properties.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(4-FLUOROBENZYL)-6-(3-ISOBUTYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other triazolothiadiazoles, 3-(4-FLUOROBENZYL)-6-(3-ISOBUTYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:
- 4-(1-METHYL-1H-PYRAZOL-5-YL)-1,2,4-TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
- 3-(4-CHLOROBENZYL)-6-(3-ISOBUTYL-1-METHYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
These compounds share a similar core structure but differ in their substituents, leading to variations in their reactivity and applications .
Properties
Molecular Formula |
C18H19FN6S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-6-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H19FN6S/c1-11(2)8-14-10-15(24(3)22-14)17-23-25-16(20-21-18(25)26-17)9-12-4-6-13(19)7-5-12/h4-7,10-11H,8-9H2,1-3H3 |
InChI Key |
XEDZUJACBGYWSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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